molecular formula C20H28O2 B14213732 Butyl 4-(non-1-YN-1-YL)benzoate CAS No. 827028-23-9

Butyl 4-(non-1-YN-1-YL)benzoate

Cat. No.: B14213732
CAS No.: 827028-23-9
M. Wt: 300.4 g/mol
InChI Key: FTPIVLJZIWTMMQ-UHFFFAOYSA-N
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Description

Butyl 4-(non-1-YN-1-YL)benzoate is a synthetic ester derivative of benzoic acid, characterized by a butyl ester group at the carboxyl position and a non-1-yn-1-yl substituent at the para position of the benzene ring. This compound is structurally distinct from simpler alkyl benzoates (e.g., methyl, ethyl, or butyl benzoate) due to the presence of an alkyne functional group in the substituent.

Properties

CAS No.

827028-23-9

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

butyl 4-non-1-ynylbenzoate

InChI

InChI=1S/C20H28O2/c1-3-5-7-8-9-10-11-12-18-13-15-19(16-14-18)20(21)22-17-6-4-2/h13-16H,3-10,17H2,1-2H3

InChI Key

FTPIVLJZIWTMMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CC1=CC=C(C=C1)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(non-1-YN-1-YL)benzoate typically involves the esterification of 4-(non-1-YN-1-YL)benzoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(non-1-YN-1-YL)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

  • **Substitution

Comparison with Similar Compounds

Structural and Functional Group Differences

Butyl 4-(non-1-YN-1-YL)benzoate differs from conventional alkyl benzoates (e.g., butyl benzoate, ethyl benzoate) in two key aspects:

Alkyne Substituent: The non-1-yn-1-yl group introduces a triple bond (C≡C) at the para position, which may enhance reactivity, alter solubility, or influence intermolecular interactions compared to saturated alkyl chains.

Ester Chain Length : The butyl ester group is intermediate in length between methyl (shorter) and longer-chain esters (e.g., amyl, lauryl), affecting volatility and lipophilicity.

Physicochemical Properties

Property This compound (Inferred) Butyl Benzoate Ethyl Benzoate Amyl Benzoate
Molecular Formula C₂₀H₂₈O₂ C₁₁H₁₄O₂ C₉H₁₀O₂ C₁₂H₁₆O₂
Ester Chain Butyl Butyl Ethyl Amyl (Pentyl)
Substituent Non-1-yn-1-yl None (Plain benzene) None None
Lipophilicity High (due to long alkyne chain) Moderate Low Moderate
Volatility Low Low Moderate Very Low

Key Notes:

  • The alkyne group in this compound likely increases its rigidity and reduces solubility in polar solvents compared to saturated analogs .
  • Longer ester chains (e.g., amyl, butyl) generally reduce volatility and enhance persistence in formulations .
Acute Toxicity
Compound Oral LD₅₀ (Rats) Dermal Irritation (Rabbits) Ocular Irritation
Butyl Benzoate 5.14 g/kg Mild irritation at 5 g/kg Grade 1 (Severe)
Ethyl Benzoate Not reported Moderate irritation Grade 1
Methyl Benzoate 1.2–3.4 g/kg Severe irritation Grade 1
Butyl 4-(non-1-YN... No data Inferred higher irritation Likely Grade 1

Key Findings :

  • Butyl benzoate exhibits low acute oral toxicity but is a severe ocular irritant .
  • The alkyne group in this compound may exacerbate irritation due to increased reactivity .
Regulatory Status
  • Ethyl Benzoate : Used in resin cements with superior reactivity compared to methacrylate derivatives .
  • Butyl 4-(non-1-YN...: No regulatory data available; classification would depend on alkyne-related hazards.

Key Insights :

  • Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in resin curing , suggesting that para-substituted benzoates may have niche applications.
  • This compound’s alkyne group could enable click chemistry applications, though this is speculative.

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